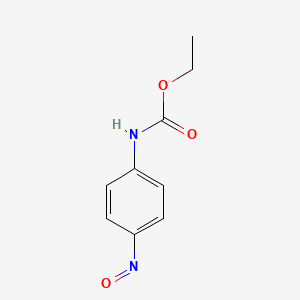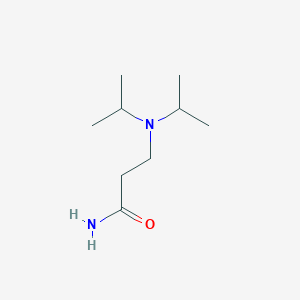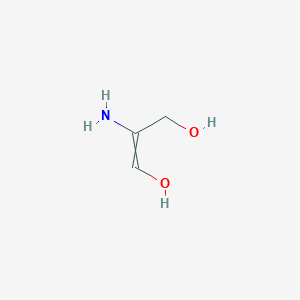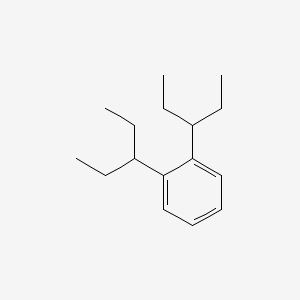
Benzene, 1,2-bis(1-ethylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,2-bis(1-ethylpropyl)-: is an organic compound with the molecular formula C16H26 . It is a derivative of benzene, where two 1-ethylpropyl groups are attached to the benzene ring at the 1 and 2 positions. This compound is part of a broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)- typically involves Friedel-Crafts alkylation . This reaction is a type of electrophilic aromatic substitution where an alkyl group is introduced to the benzene ring. The general procedure involves the reaction of benzene with 1-ethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of Benzene, 1,2-bis(1-ethylpropyl)- follows similar principles but is optimized for higher yields and efficiency. The process involves continuous flow reactors and the use of more robust catalysts to handle large-scale production. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the desired product.
化学反応の分析
Types of Reactions:
Oxidation: Benzene, 1,2-bis(1-ethylpropyl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution reactions are prevalent, where the hydrogen atoms on the benzene ring are replaced by other substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Halogens (Cl2, Br2) with iron (Fe) catalyst, nitric acid (HNO3) with sulfuric acid (H2SO4), sulfur trioxide (SO3) with sulfuric acid (H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes
科学的研究の応用
Chemistry: Benzene, 1,2-bis(1-ethylpropyl)- is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications of Benzene, 1,2-bis(1-ethylpropyl)- are limited, derivatives of benzene are often explored for their potential pharmacological properties. Research into similar compounds has shown potential in developing new drugs and therapeutic agents.
Industry: In the industrial sector, Benzene, 1,2-bis(1-ethylpropyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for manufacturing polymers, resins, and other advanced materials.
作用機序
The mechanism of action for Benzene, 1,2-bis(1-ethylpropyl)- in chemical reactions involves the interaction of its π-electrons with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted benzene product.
類似化合物との比較
- Benzene, 1,4-bis(1-ethylpropyl)-
- Benzene, 1-ethyl-2-propyl-
- Benzene, 1-methyl-2-(1-ethylpropyl)-
Uniqueness: Benzene, 1,2-bis(1-ethylpropyl)- is unique due to the specific positioning of the 1-ethylpropyl groups on the benzene ring. This positioning influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. For instance, the 1,4-bis(1-ethylpropyl) derivative has different steric and electronic effects, leading to variations in reactivity and applications.
特性
CAS番号 |
265132-51-2 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
1,2-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H26/c1-5-13(6-2)15-11-9-10-12-16(15)14(7-3)8-4/h9-14H,5-8H2,1-4H3 |
InChIキー |
IAQYJMVZUKKQAX-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C1=CC=CC=C1C(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
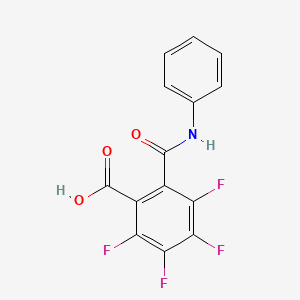
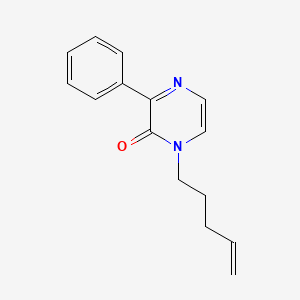
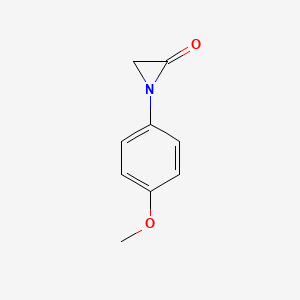
![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)
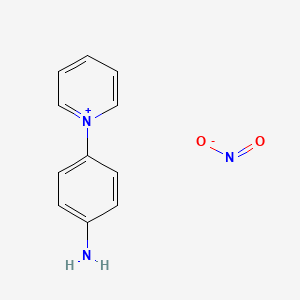
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
